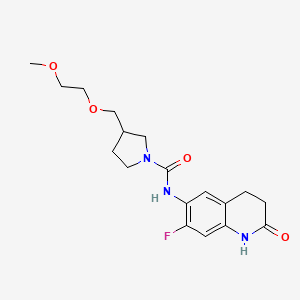![molecular formula C19H18N4O2 B7428081 N-[4-[(4-phenoxypyrimidin-2-yl)amino]phenyl]propanamide](/img/structure/B7428081.png)
N-[4-[(4-phenoxypyrimidin-2-yl)amino]phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[(4-phenoxypyrimidin-2-yl)amino]phenyl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenoxypyrimidine moiety linked to an aminophenyl group, further connected to a propanamide chain. Its distinct chemical configuration makes it a valuable subject for studies in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-phenoxypyrimidin-2-yl)amino]phenyl]propanamide typically involves a multi-step process One common method starts with the preparation of the phenoxypyrimidine core, which is then coupled with an aminophenyl derivativeThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-[(4-phenoxypyrimidin-2-yl)amino]phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, pressures, and pH levels to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the nucleophile employed.
Applications De Recherche Scientifique
N-[4-[(4-phenoxypyrimidin-2-yl)amino]phenyl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of N-[4-[(4-phenoxypyrimidin-2-yl)amino]phenyl]propanamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA, altering its replication and transcription processes, thereby inhibiting the growth of tumor cells. Additionally, it can interfere with angiogenesis by targeting vascular endothelial growth factors, preventing the formation of new blood vessels required for tumor growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide
- N-(pyridin-4-yl)pyridin-4-amine
Uniqueness
N-[4-[(4-phenoxypyrimidin-2-yl)amino]phenyl]propanamide stands out due to its unique phenoxypyrimidine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a higher degree of specificity in its interactions with molecular targets, making it a promising candidate for further research and development.
Propriétés
IUPAC Name |
N-[4-[(4-phenoxypyrimidin-2-yl)amino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-2-17(24)21-14-8-10-15(11-9-14)22-19-20-13-12-18(23-19)25-16-6-4-3-5-7-16/h3-13H,2H2,1H3,(H,21,24)(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQOXUAABMCHHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC2=NC=CC(=N2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(8-Nitroquinolin-4-yl)-1,4-diazepan-1-yl]acetamide](/img/structure/B7428012.png)
![2-[Methyl-(8-nitroquinolin-4-yl)amino]acetamide](/img/structure/B7428020.png)

![1-[[(8-Nitroquinolin-4-yl)amino]methyl]cyclopentane-1-carboxamide](/img/structure/B7428031.png)
![3-[[2-(Methoxymethyl)-1,3-benzoxazol-5-yl]amino]-1-methylpyrrolidin-2-one](/img/structure/B7428038.png)
![4-(6-Fluoro-1-methylbenzimidazol-2-yl)-2-[3-(trifluoromethoxy)phenyl]morpholine](/img/structure/B7428052.png)
![Methyl 1-[3-methyl-2-[3-(2,2,2-trifluoroethoxy)benzoyl]oxybutanoyl]piperidine-4-carboxylate](/img/structure/B7428053.png)

![2-(5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-2,7-diazaspiro[4.4]nonan-8-one](/img/structure/B7428069.png)
![N-[2-(difluoromethoxy)-5-nitrophenyl]-N'-(3,5-dimethyl-1,2-oxazol-4-yl)oxamide](/img/structure/B7428076.png)
![methyl N-methyl-N-[4-[(4-phenoxypyrimidin-2-yl)amino]phenyl]carbamate](/img/structure/B7428087.png)
![N-[3-(4-fluorophenoxy)propyl]-N-methyl-2-[4-(trifluoromethyl)phenyl]sulfonylacetamide](/img/structure/B7428090.png)
